4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile
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Overview
Description
4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol . It is characterized by the presence of a benzonitrile group attached to a morpholine ring, which is further substituted with three methyl groups. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 4,5,5-trimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, influencing various biochemical pathways. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile: Unique due to its specific substitution pattern on the morpholine ring.
4-(5-Bromothiophen-2-yl)benzonitrile: Contains a bromothiophene group instead of a morpholine ring.
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Different substitution pattern and applications in organic electronics.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a benzonitrile group with a highly substituted morpholine ring makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-(4,5,5-trimethylmorpholin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H18N2O/c1-14(2)10-17-13(9-16(14)3)12-6-4-11(8-15)5-7-12/h4-7,13H,9-10H2,1-3H3 |
InChI Key |
OPLLBBJERIJGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1C)C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
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